4-(5-Benzofuranyl)-piperidine
Overview
Description
4-(5-Benzofuranyl)-piperidine is a chemical compound that features a benzofuran ring fused to a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a piperidine ring enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the coupling of a substituted phenol with a suitable aldehyde or ketone, followed by cyclization to form the benzofuran ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 4-(5-Benzofuranyl)-piperidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Benzofuranyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives.
Scientific Research Applications
4-(5-Benzofuranyl)-piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Benzofuranyl)-piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Benzofuran: A simpler structure without the piperidine ring, known for its biological activities.
Piperidine: A basic structure without the benzofuran ring, used in various chemical syntheses.
4-(2-Benzofuranyl)-piperidine: A structural isomer with the benzofuran ring attached at a different position.
Uniqueness: 4-(5-Benzofuranyl)-piperidine is unique due to the specific positioning of the benzofuran ring, which can influence its biological activity and chemical reactivity. The combination of the benzofuran and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
4-(1-benzofuran-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHNVLLRQGOLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627870 | |
Record name | 4-(1-Benzofuran-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310395-15-4 | |
Record name | 4-(1-Benzofuran-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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